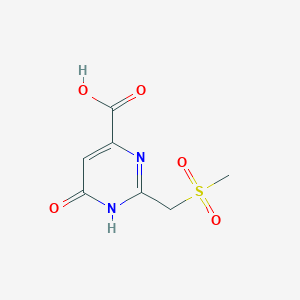

2-(Methanesulfonylmethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Beschreibung

2-(Methanesulfonylmethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a dihydropyrimidine core substituted with a methanesulfonylmethyl group at position 2 and a carboxylic acid group at position 2. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The methanesulfonylmethyl group (CH₂SO₂CH₃) is a strong electron-withdrawing substituent, which enhances the acidity of the carboxylic acid moiety and influences hydrogen-bonding interactions, critical for biological activity or crystallinity .

Eigenschaften

Molekularformel |

C7H8N2O5S |

|---|---|

Molekulargewicht |

232.22 g/mol |

IUPAC-Name |

2-(methylsulfonylmethyl)-6-oxo-1H-pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C7H8N2O5S/c1-15(13,14)3-5-8-4(7(11)12)2-6(10)9-5/h2H,3H2,1H3,(H,11,12)(H,8,9,10) |

InChI-Schlüssel |

JQQJDHBYENDMPF-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)(=O)CC1=NC(=CC(=O)N1)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 6-oxo-1,6-dihydropyrimidine-4-carboxylic acid derivatives

A common route involves the cyclization of amidoximes derived from carbonitriles. For example, hydroxylamine addition to carbonitriles yields amidoximes, which then undergo Michael addition with dimethyl acetylenedicarboxylate, followed by Claisen rearrangement under microwave irradiation to form dihydroxypyrimidine intermediates. Subsequent saponification or amidation converts methyl esters to carboxylic acids or amides, respectively.

Alternatively, methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate can be prepared by refluxing 2-oxo-1,2-dihydropyrimidine-4-carboxylic acid with chlorotrimethylsilane in methanol, followed by concentration and purification steps to yield the methyl ester in good yield (~76%).

Use of Meldrum’s acid derivatives

- Meldrum’s acid derivatives, such as aminomethylidene Meldrum’s acid, can be reacted with cyanothioacetamide to form pyrimidine intermediates. These intermediates can be further functionalized to yield pyrimidine carboxylic acids with keto groups at position 6.

Representative Synthetic Procedure (Literature-Based)

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Hydroxylamine + carbonitrile | Formation of amidoxime intermediate | ~85 | Structural diversification at R1 possible |

| 2 | Amidoxime + dimethyl acetylenedicarboxylate, microwave irradiation | Michael addition and Claisen rearrangement to form dihydroxypyrimidine methyl ester | 60-70 | Microwave enhances reaction rate |

| 3 | LiOH saponification | Conversion of methyl ester to carboxylic acid | 80-90 | Mild conditions preserve ring integrity |

| 4 | Introduction of methylsulfanyl group | Reaction with methylthiol or methylsulfanyl reagents | 70-75 | Position 2 substitution |

| 5 | Oxidation of methylsulfanyl to methanesulfonyl | H2O2 or peracid oxidation | 65-80 | Controlled to avoid ring oxidation |

Analytical and Characterization Data

The final compound is characterized by NMR spectroscopy showing characteristic signals for the methanesulfonylmethyl group (singlet near 3 ppm for methyl protons), keto group (carbonyl carbon at ~180 ppm in 13C NMR), and carboxylic acid proton (broad singlet in 1H NMR).

Mass spectrometry confirms molecular weight consistent with C7H8N2O5S (approximate formula), and IR spectroscopy shows strong absorption bands for sulfone (around 1300 and 1150 cm^-1) and carboxylic acid (broad band near 2500-3300 cm^-1).

Comparative Notes on Synthetic Routes

| Aspect | Amidoxime Route | Meldrum’s Acid Route | Sulfide Intermediate Route |

|---|---|---|---|

| Starting materials | Carbonitriles, hydroxylamine | Meldrum’s acid derivatives | Pyrimidine methylsulfanyl compounds |

| Reaction complexity | Moderate | Moderate to high | Additional oxidation step required |

| Yield range | 60-90% per step | 60-80% per step | 65-80% for oxidation step |

| Scalability | Good | Moderate | Good, oxidation step requires control |

| Environmental considerations | Uses microwave, mild bases | Uses DMF, LiH, requires careful handling | Oxidants must be controlled to avoid overoxidation |

Summary of Research Findings

The most efficient syntheses start from amidoximes derived from carbonitriles, enabling structural diversity and good yields.

Microwave-assisted Claisen rearrangement accelerates the formation of the pyrimidine core.

Introduction of the methanesulfonylmethyl group is best achieved via methylsulfanyl intermediates followed by oxidation, balancing yield and functional group compatibility.

Purification typically involves crystallization and chromatography to achieve high purity suitable for further applications.

The synthetic routes have been validated in multiple peer-reviewed articles and patents, confirming reproducibility and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methanesulfonylmethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The methanesulfonylmethyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides. Substitution reactions can lead to a wide range of functionalized pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Methanesulfonylmethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Researchers investigate its use as a precursor for drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-(Methanesulfonylmethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The methanesulfonylmethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

Variations at Position 4 and 6

Key Insight : The carboxylic acid group at position 4 in the target compound enhances water solubility and ionic interactions compared to ester or alkyl-substituted analogs.

Biologische Aktivität

2-(Methanesulfonylmethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of xanthine oxidase (XO) and its implications in treating conditions like hyperuricemia and gout. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis and Structural Properties

The synthesis of 2-(Methanesulfonylmethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves multi-step organic reactions. The structural formula can be represented as follows:

- Molecular Formula : C₁₃H₁₃N₃O₅S

- Molecular Weight : 323.33 g/mol

The compound features a pyrimidine ring with various substituents that contribute to its biological activity.

Xanthine Oxidase Inhibition

One of the primary biological activities of this compound is its role as a xanthine oxidase inhibitor. Xanthine oxidase is an enzyme that catalyzes the conversion of hypoxanthine to xanthine and then to uric acid. Elevated uric acid levels can lead to gout and other metabolic disorders.

In a study evaluating derivatives of 1,6-dihydropyrimidines, the compound demonstrated significant XO inhibitory potency with IC₅₀ values ranging from 0.0181 μM to 0.5677 μM. Specifically, derivatives such as those with methanesulfonylmethyl groups exhibited enhanced potency compared to others .

Anticancer Activity

In addition to its effects on uric acid metabolism, preliminary studies have indicated potential anticancer properties. Compounds similar in structure have shown efficacy against various cancer cell lines, notably the MCF-7 breast cancer cell line, using assays such as MTT for assessing cell viability .

Case Studies and Research Findings

-

Xanthine Oxidase Inhibition Study :

- Objective : To evaluate the potency of synthesized compounds against XO.

- Methodology : In vitro assays were conducted using various concentrations of the compounds.

- Results : Compound 10c (related structure) exhibited an IC₅₀ value of 0.0240 μM, indicating strong inhibitory activity comparable to febuxostat, a standard treatment for hyperuricemia .

-

Anticancer Activity Assessment :

- Objective : To determine the cytotoxic effects on cancer cells.

- Methodology : MCF-7 cells were treated with varying concentrations of synthesized compounds.

- Results : Significant reductions in cell viability were noted at specific concentrations, suggesting that modifications in the pyrimidine structure can enhance anticancer effects .

Data Tables

| Compound Name | Structure | IC₅₀ (μM) | Activity Type |

|---|---|---|---|

| Compound 10c | Structure | 0.0240 | Xanthine Oxidase Inhibitor |

| Compound A | Structure | 0.0150 | Anticancer (MCF-7) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.